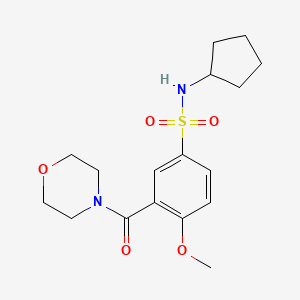![molecular formula C20H22N2O3 B4651567 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4651567.png)
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
描述
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been found to have a high affinity for α7 nAChRs. In
作用机制
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a selective agonist of α7 nAChRs. These receptors are widely distributed in the central nervous system and play a key role in synaptic plasticity, learning, and memory. Activation of α7 nAChRs by 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide leads to an influx of calcium ions into the cell, which triggers downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, gene expression, and cell survival.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been found to reduce inflammation in animal models of sepsis and traumatic brain injury. It has been shown to have analgesic effects in animal models of neuropathic pain. 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been found to increase the release of acetylcholine in the brain, which may contribute to its cognitive-enhancing effects.
实验室实验的优点和局限性
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It has a high affinity for α7 nAChRs, which makes it a useful tool for studying the role of these receptors in various physiological processes. 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is also relatively stable and can be synthesized on a large scale. However, 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has potential therapeutic applications in a range of neurological and inflammatory diseases. Future research should focus on further elucidating the mechanism of action of 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide and identifying the downstream signaling pathways that are involved. This could lead to the development of more potent and selective α7 nAChR agonists. Future research should also focus on optimizing the pharmacokinetic properties of 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide to improve its effectiveness in vivo. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in humans.
科学研究应用
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic effects. 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to reduce inflammation in animal models of sepsis and traumatic brain injury. 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have analgesic effects in animal models of neuropathic pain.
属性
IUPAC Name |
3,4-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-4-17(13-15(14)2)19(23)21-18-7-5-16(6-8-18)20(24)22-9-11-25-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAFKUUIZUFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{5-[(2-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651485.png)

![ethyl 4-[7-(3,5-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4651503.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4651509.png)


![2,3-dimethyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1H-indole](/img/structure/B4651517.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4651520.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4651542.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4651552.png)

![2-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-1,2-oxazinane](/img/structure/B4651571.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4651579.png)
![5-({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4651585.png)